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Abstract
These application notes provide a comprehensive overview of sorbitan monododecanoate,

also known as sorbitan laurate or by its E number E493, for its use as an emulsifier and

stabilizer in food technology.[1][2][3] This document is intended for researchers, scientists, and

professionals in the food and pharmaceutical industries. It details the physicochemical

properties, mechanism of action, various applications, and regulatory status of sorbitan
monododecanoate. Furthermore, it includes detailed experimental protocols for evaluating its

performance and visual diagrams to illustrate key concepts and workflows.

Introduction
Sorbitan monododecanoate is a non-ionic surfactant derived from the esterification of sorbitol

with lauric acid.[4][5] It is a lipophilic (oil-loving) emulsifier, making it particularly effective for

creating stable water-in-oil (W/O) emulsions, though it is often used in combination with

polysorbates for oil-in-water (O/W) emulsions.[1][6] Its primary functions in food products are to

improve texture, enhance stability, and extend shelf life by preventing the separation of

immiscible phases like oil and water.[4][7]

Physicochemical Properties
Sorbitan monododecanoate is a versatile emulsifier with properties that make it suitable for a

wide range of food applications. Its characteristics are summarized in the table below.
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Property Value Reference

Synonyms
Sorbitan laurate, SML, Span

20, E493
[1][3][6]

CAS Number 1338-39-2 [8][9]

Molecular Formula C18H34O6 [4][5][10]

Molecular Weight 346.46 g/mol [3][9]

Appearance
Yellow to amber viscous liquid

or soft paste
[5][8][10]

HLB Value 8.6 [5]

Solubility

Sparingly soluble in water;

soluble in many organic

solvents

[4][8]

Acid Value ≤ 7.0 mg KOH/g [5][9]

Saponification Value 155 - 170 mg KOH/g [5][9]

Hydroxyl Value 330 - 360 mg KOH/g [5][9]

Mechanism of Action as an Emulsifier
Sorbitan monododecanoate's emulsifying action stems from its amphiphilic molecular

structure, which contains both a hydrophilic (water-loving) sorbitan head and a lipophilic (oil-

loving) lauric acid tail. When introduced into an oil and water system, it positions itself at the

interface between the two immiscible liquids. This reduces the interfacial tension, making it

easier to disperse one phase into the other as fine droplets during homogenization. The

sorbitan monododecanoate molecules then form a protective film around these droplets,

preventing them from coalescing and thus stabilizing the emulsion.
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Caption: Molecular orientation of sorbitan monododecanoate at the oil-water interface.

Applications in the Food Industry
Sorbitan monododecanoate is utilized in a variety of food products to achieve desired

textures and stability.
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Food Category Specific Application Function

Bakery Products

Fine bakery products,

decoration and coating

materials

Improves texture, provides a

spongy and fresh quality, and

aids in dough improvement.[2]

Confectionery

Chocolates, cocoa-based

candies, sugar-based candies,

tahini halva

Prevents fat bloom in

chocolate, ensures a smooth

texture, and improves

appearance.[2]

Dairy Products & Desserts

Ice cream, milk and cream

mixtures, desserts, jellies, and

marmalades

Prevents the formation of large

ice crystals in ice cream,

stabilizes foam in whipped

desserts, and provides a

creamy consistency.[2][8]

Beverages
Instant drinks, liquid mixtures

of fruits and vegetables
Acts as a stabilizer.[6]

Fats and Oils Margarine, oil emulsions
Stabilizes the emulsion,

preventing separation.[6][8]

Yeast Baker's yeast
Improves the activity of instant

dry yeast upon rehydration.

Experimental Protocols
The following protocols are designed to evaluate the effectiveness of sorbitan
monododecanoate as an emulsifier and stabilizer in a model food system.

Objective: To prepare a stable oil-in-water (O/W) emulsion using sorbitan monododecanoate.

Materials:

Sorbitan monododecanoate

Vegetable oil (e.g., soybean oil)

Distilled water
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High-shear mixer (e.g., homogenizer)

Beakers and graduated cylinders

Analytical balance

Procedure:

Preparation of the Aqueous Phase: Dissolve a predetermined concentration of sorbitan
monododecanoate (e.g., 0.1% - 2.0% w/w) in the distilled water with gentle heating and

stirring until fully dispersed.

Preparation of the Oil Phase: Measure the desired amount of vegetable oil.

Coarse Emulsion Formation: While mixing the aqueous phase with a high-shear mixer at a

moderate speed, slowly add the oil phase to form a coarse emulsion.

Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a

specified number of passes (e.g., 3 passes) at a set pressure to create a fine emulsion.[11]

Cooling and Storage: Cool the emulsion to room temperature and store in a sealed container

for further analysis.

Objective: To evaluate the physical stability of the prepared emulsion over time.

Materials:

Prepared emulsion samples

Graduated cylinders or test tubes

Camera for visual documentation

Particle size analyzer

Turbiscan or similar instrument for creaming index measurement

Procedure:
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Visual Observation: Place a known volume of the emulsion in a sealed, transparent container

(e.g., graduated cylinder). Store at a controlled temperature. At regular intervals (e.g., 0, 24,

48, 72 hours), visually inspect the sample for any signs of phase separation, creaming, or

coalescence. Document the changes with photographs.

Creaming Index: The creaming index can be determined by measuring the height of the

serum layer (H_serum) and the total height of the emulsion (H_total). The formula is:

Creaming Index (%) = (H_serum / H_total) * 100.

Particle Size Analysis: Measure the droplet size distribution of the emulsion at different time

points using a particle size analyzer. An increase in the mean droplet size over time indicates

coalescence and instability.

Turbidity Measurement: Dilute the emulsion (e.g., 100 times) in a suitable solvent (e.g., 0.1%

SDS solution) and measure the turbidity using a spectrophotometer at a specific wavelength

(e.g., 500 nm). A decrease in turbidity over time can indicate instability.[12]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8124350/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Emulsion Preparation

Prepare Aqueous Phase
(Water + Sorbitan Monododecanoate) Prepare Oil Phase

Form Coarse Emulsion
(High-Shear Mixing)

Homogenize to Form
Fine Emulsion

Store Emulsion at
Controlled Temperature

Analyze Stability at
Time Intervals

Visual Observation
(Creaming, Coalescence)

Qualitative

Particle Size Analysis

Quantitative

Turbidity Measurement

Quantitative

End: Stability Assessment

Click to download full resolution via product page

Caption: Experimental workflow for emulsion preparation and stability testing.
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Regulatory Status
Sorbitan monododecanoate is an approved food additive in many regions, including the

European Union and the United States.

Regulatory Body Identifier Status
Acceptable Daily
Intake (ADI)

European Union E493
Approved food

additive

Group ADI of 10

mg/kg body weight

per day for the sum of

sorbitan esters (E

491-495), expressed

as sorbitan.[13]

Joint FAO/WHO

Expert Committee on

Food Additives

(JECFA)

INS No. 493 Approved emulsifier

Group ADI of 0-25

mg/kg body weight for

the sum of sorbitan

esters of lauric, oleic,

palmitic, and stearic

acid.[14]

U.S. Food and Drug

Administration (FDA)
21 CFR 172.842

Generally Recognized

as Safe (GRAS)

Subject to limitations

in specific food

categories.

Logical Framework for Application
The selection and use of sorbitan monododecanoate in a food formulation can be guided by

a logical decision-making process.
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Caption: Decision tree for using sorbitan monododecanoate in food formulations.
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Conclusion
Sorbitan monododecanoate is a highly effective and widely approved lipophilic emulsifier and

stabilizer for the food industry. Its ability to reduce interfacial tension and form stable emulsions

makes it a valuable ingredient in a diverse range of products. The provided protocols offer a

framework for the systematic evaluation of its performance, enabling food scientists and

researchers to optimize its use in various formulations. Adherence to regional regulatory

guidelines is essential for its application in commercial food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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